(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-substituted piperidines, which undergo a cascade reaction to form pyrrolidin-2-ones . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-carboxylic acid and 1-(prop-2-yn-1-yl)pyrrolidine. These compounds share structural similarities but differ in their functional groups and overall chemical properties.
Uniqueness
What sets (2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid apart is its specific chiral configuration and the presence of the prop-2-yn-1-yl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(2R)-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-5-9-6(8(11)12)3-4-7(9)10/h1,6H,3-5H2,(H,11,12)/t6-/m1/s1 |
InChI Key |
CFVUJUZFZDSDQK-ZCFIWIBFSA-N |
Isomeric SMILES |
C#CCN1[C@H](CCC1=O)C(=O)O |
Canonical SMILES |
C#CCN1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
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